molecular formula C10H16N2O2 B1466966 3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 7441-18-1

3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1466966
CAS RN: 7441-18-1
M. Wt: 196.25 g/mol
InChI Key: JATXCGWBITYPGU-UHFFFAOYSA-N
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Description

3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as BPTD, is a heterocyclic organic compound that has been studied in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. This compound is composed of two rings of nitrogen and carbon atoms connected by a single carbon-carbon double bond. BPTD has been found to have a range of interesting properties, including its ability to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. In

Scientific Research Applications

BPTD has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. BPTD has been found to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. Furthermore, it has been found to be useful in the synthesis of a variety of compounds, including drugs, polymers, and dyes. BPTD has also been found to have potential applications in the field of nanotechnology, as it has been used as a building block for the synthesis of nanostructures.

Mechanism of Action

The mechanism of action of BPTD is still not fully understood. However, it is believed to act as a chelating agent, a catalyst, and an inhibitor of various enzymes. As a chelating agent, BPTD is able to bind to metal ions and form stable complexes. As a catalyst, BPTD is able to accelerate chemical reactions by providing an alternative reaction pathway. As an inhibitor of enzymes, BPTD is able to block the active sites of enzymes and thus prevent them from performing their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPTD are still being studied. However, it is believed that BPTD may have potential applications in the treatment of various diseases and conditions. For example, BPTD has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially be used to treat conditions such as Alzheimer’s disease and other forms of dementia. BPTD has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of BPTD in laboratory experiments has several advantages. First, BPTD is relatively easy to synthesize and can be obtained in high yields. Second, BPTD is relatively stable and can be stored for extended periods of time. Third, BPTD is soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to using BPTD in laboratory experiments. For example, BPTD is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, BPTD is a relatively reactive compound and can undergo unwanted side reactions in certain conditions.

Future Directions

There are a number of potential future directions for research on BPTD. First, further research could be conducted to better understand the mechanism of action of BPTD. Second, further research could be conducted to explore the potential applications of BPTD in the fields of medicinal chemistry and biochemistry. Third, further research could be conducted to explore the potential applications of BPTD in the field of nanotechnology. Fourth, further research could be conducted to develop more efficient and cost-effective methods for the synthesis of BPTD. Finally, further research could be conducted to explore the potential toxicity of BPTD and its potential for use as a therapeutic agent.

properties

IUPAC Name

3,6-di(propan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-5-9(13)12(7(3)4)10(14)11-8/h5-7H,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATXCGWBITYPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3,6-Bis(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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